

Evaluating the Safety Profile of IPG7236 in Comparison to Other Immunotherapies

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Compound of Interest

Compound Name: IPG7236

Cat. No.: B15073280

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This guide provides a comparative analysis of the safety profile of **IPG7236**, a first-in-class oral small-molecule CCR8 antagonist, against other established classes of immunotherapies, including immune checkpoint inhibitors (PD-1/PD-L1 and CTLA-4 inhibitors) and CAR-T cell therapy. The information is intended to offer an objective overview supported by available preclinical and clinical data to inform research and development decisions.

Executive Summary

IPG7236 is an investigational immunotherapy that works by selectively blocking the CCL1-CCR8 signaling pathway.^[1] This mechanism disrupts the recruitment of immunosuppressive regulatory T cells (Tregs) into the tumor microenvironment, thereby enhancing the body's anti-tumor immune response.^[1] A key differentiator of **IPG7236** is its targeted approach, which aims to modulate the immune system without causing widespread cell depletion, suggesting a potentially favorable safety profile compared to broader-acting immunotherapies.^[1] Early clinical data for **IPG7236** indicates good tolerability, with no drug-related Serious Adverse Events (SAEs) observed in an ongoing Phase 1/2a clinical trial at doses up to 1000 mg twice daily.^[1] This contrasts with the known safety profiles of other immunotherapies, which are often associated with a range of immune-related adverse events (irAEs).

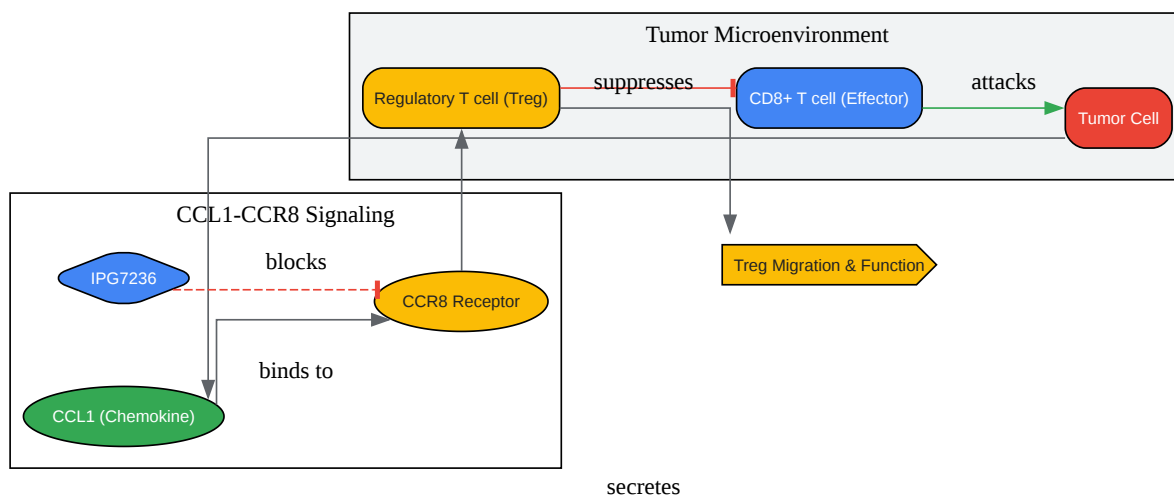
Comparative Safety Data

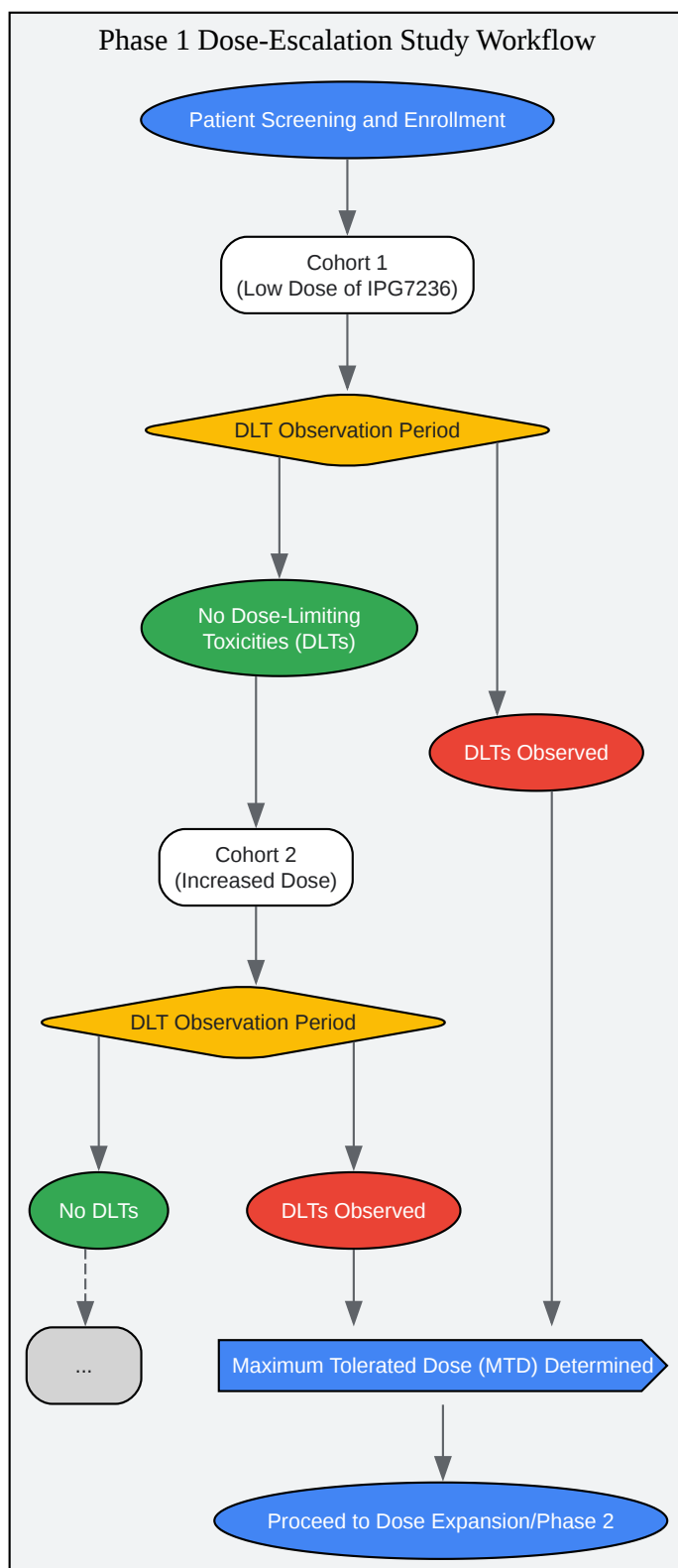
The following table summarizes the known safety profile of **IPG7236** in comparison to the general safety profiles of PD-1/PD-L1 inhibitors, CTLA-4 inhibitors, and CAR-T cell therapies. Data for established immunotherapies is aggregated from multiple sources and represents a general overview of their known risks.

Adverse Event Category	IPG7236 (CCR8 Inhibitor)	PD-1/PD-L1 Inhibitors	CTLA-4 Inhibitors	CAR-T Cell Therapy
Serious Adverse Events (SAEs)	No drug-related SAEs reported in the ongoing Phase 1/2a trial up to 1000 mg BID[1]	Can occur, including severe immune-related adverse events (irAEs) affecting various organs.	Higher frequency of severe irAEs compared to PD-1/PD-L1 inhibitors.	High risk of severe and life-threatening toxicities, including Cytokine Release Syndrome (CRS) and neurotoxicity.
Common Adverse Events	Detailed profile for mild-to-moderate AEs not yet publicly available. Preclinical data and a Phase 1 trial in healthy subjects suggest good tolerability.	Fatigue, rash, pruritus, diarrhea, nausea, hypothyroidism, hyperthyroidism, pneumonitis.	Rash, pruritus, diarrhea, colitis, hypophysitis, hepatitis.	Cytokine Release Syndrome (fever, chills, hypotension), neurotoxicity (confusion, seizures), cytopenias.
Immune-Related Adverse Events (irAEs)	Expected to have a more targeted and potentially milder irAE profile due to its specific mechanism of action.	Common, affecting skin, gastrointestinal tract, endocrine glands, lungs, and liver.	More frequent and severe irAEs, particularly colitis and hypophysitis.	CRS and neurotoxicity are prominent and can be severe.
Route of Administration	Oral[1]	Intravenous	Intravenous	Intravenous (autologous or allogeneic cell infusion)

Signaling Pathway of IPG7236

The following diagram illustrates the mechanism of action of **IPG7236** in the tumor microenvironment.





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References

- 1. IPG7236-Nanjing Immunophage Biomedical Co., Ltd [immunophage.com.cn]
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